molecular formula C24H16O2 B371740 Methyl benzo[c]chrysene-13-carboxylate

Methyl benzo[c]chrysene-13-carboxylate

Cat. No.: B371740
M. Wt: 336.4g/mol
InChI Key: DZHCVEWERBQRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl benzo[c]chrysene-13-carboxylate is a specialized methylated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and biochemical research. While pure methylchrysenes are often needed as single compounds for environmental exposure studies , their interactions with biological systems are a primary focus. Research on related compounds shows that planar PAHs like chrysene can intercalate into DNA base pairs through non-covalent actions such as π-π interactions and hydrophobic effects, leading to structural changes that can inhibit DNA replication and transcription . Methylated PAHs are of particular concern because alkylation can increase their potency as agonists toward aryl hydrocarbon receptors (AHR), which regulate PAH metabolism . Furthermore, methylation can influence the compound's carcinogenic activity by shifting the primary site of metabolic attack . Studying this compound and its potential metabolites is crucial for understanding the mechanisms behind the mutagenic and carcinogenic effects of alkylated PAHs, which are pollutants of great concern in the aquatic environment . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H16O2

Molecular Weight

336.4g/mol

IUPAC Name

methyl pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene-13-carboxylate

InChI

InChI=1S/C24H16O2/c1-26-24(25)21-14-17-11-10-15-6-2-4-8-18(15)22(17)20-13-12-16-7-3-5-9-19(16)23(20)21/h2-14H,1H3

InChI Key

DZHCVEWERBQRRB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=C3C(=C1)C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Canonical SMILES

COC(=O)C1=C2C(=C3C(=C1)C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

Comparison with Similar Compounds

Benzo[c]chrysene Diol-Epoxides

The diol-epoxide metabolites of benzo[c]chrysene are fjord-region diol-epoxides, which exhibit exceptional stability and genotoxicity. Key findings from comparative studies include:

  • Stability : Fjord-region diol-epoxides (e.g., benzo[c]chrysene derivatives) have half-lives exceeding 2 hours in physiological buffer, far surpassing bay-region diol-epoxides (e.g., benzo(a)pyrene derivatives, t₁/₂ = 0.011–1.2 hours) .
  • Mutagenicity : The anti-diol-epoxide of benzo[c]chrysene is 8.6× more mutagenic in V79 mammalian cells than benzo(c)phenanthrene and 12× more active than benzo(a)pyrene derivatives .
  • Mechanistic Basis : Stability correlates with lower ΔEdeloc values (energy required for benzylic carbocation formation), a feature enhanced in fjord-region structures .

Implications for Methyl Benzo[c]chrysene-13-Carboxylate: The ester group at the 13-position may sterically hinder metabolic activation to diol-epoxides. However, if formed, its fjord-region diol-epoxide metabolites could exhibit even greater genotoxicity than those of benzo(c)phenanthrene or benzo(a)pyrene .

Benzo(a)pyrene and Its Derivatives

Benzo(a)pyrene (BaP), a benchmark carcinogenic PAH, provides a critical comparison point:

  • Metabolic Activation : BaP is metabolized to bay-region diol-epoxides, which are less stable but highly mutagenic .

However, fjord-region metabolites (if formed) could surpass BaP’s carcinogenic potency .

Methyl-Substituted PAHs (e.g., Methylchrysene)

Methylchrysene (CAS 56-49-5) shares structural similarity but lacks the carboxylate ester . Key differences include:

  • Bioavailability : The ester group in this compound may enhance solubility, facilitating renal excretion but reducing membrane permeability.
  • Metabolic Pathways: Methylchrysene is metabolized to diol-epoxides or quinones, whereas the ester group in this compound may favor hydrolysis to carboxylic acids, altering downstream reactivity .

Preparation Methods

Stilbenoid Preparation

In a representative procedure, the Wittig salt 1a (1.2 equiv) reacts with a benzaldehyde derivative bearing a methyl ester moiety (1 equiv) in dichloromethane (DCM) under biphasic conditions (50% aqueous NaOH). The reaction proceeds at room temperature under nitrogen, yielding stilbenoids 2a–e as E/Z mixtures in 94–99% yield. For instance, reacting 1a with 2-(methoxycarbonyl)benzaldehyde produces a stilbene with the ester group positioned to become C13 after cyclization.

Functional Group Compatibility

Ester groups are generally stable under Wittig conditions but may require protection during subsequent steps. For example, methyl esters tolerate the basic environment of the Wittig reaction but could hydrolyze under acidic photocyclization conditions. This necessitates careful selection of protecting groups or adjustment of reaction parameters.

Photochemical Cyclization for Chrysene Core Formation

Photocyclization of stilbenoids using iodine and UV light constructs the chrysene skeleton. The regioselectivity depends on substituent positioning and reaction conditions.

Iodine-Mediated Cyclization

Stilbenoids dissolved in degassed toluene with stoichiometric iodine and 1,2-epoxybutane undergo cyclization under UV irradiation (400 W Hg lamp). For example, stilbene 2a cyclizes to 1-methylchrysene (3a ) in 85% yield after 11 hours. Adapting this to benzo[c]chrysene requires a stilbene with an extended aryl system. Introducing a benzoyl group at the ortho position of the naphthalene moiety directs cyclization to form the benzo[c]chrysene framework.

Acidic Elimination for Regiocontrol

When ortho-methoxy groups are present, acidic conditions (e.g., H₂SO₄ in t-butanol/toluene) promote eliminative cyclization. This method successfully yielded 2-methylchrysene (3d ) in 72% yield. For this compound, a similar strategy could eliminate protecting groups post-cyclization, freeing the carboxylate for esterification.

Oxidation and Esterification Strategies

The carboxylate ester at C13 is introduced via oxidation of a methyl group followed by esterification.

Potassium Permanganate Oxidation

Methylchrysenes are oxidized to chrysenecarboxylic acids using KMnO₄. For example, 3-methylchrysene (3b ) oxidizes to chrysene-3-carboxylic acid in modest yields. Subsequent esterification with methanol under acidic conditions (Fischer esterification) yields the methyl ester.

Direct Esterification of Pre-Functionalized Precursors

Alternatively, incorporating the ester group early in the synthesis avoids oxidation steps. Stilbenoids synthesized from aldehydes with pre-existing methyl ester groups (e.g., 2-(methoxycarbonyl)benzaldehyde) directly cyclize to this compound. This approach requires ensuring the ester’s stability during photocyclization, which may necessitate modified conditions (e.g., lower acidity, shorter irradiation times).

Challenges and Optimizations

Regioselectivity Issues

Steric hindrance and electronic effects influence cyclization outcomes. For instance, attempts to synthesize 4-methylchrysene failed due to increased steric strain. Similarly, benzo[c]chrysene derivatives require precise substituent positioning to avoid non-productive pathways.

Reaction Scale and Yield

Large-scale syntheses (e.g., 12 g in 15 L benzene) of 5-methylchrysene achieved 29% yield, highlighting scalability challenges. Optimizing solvent systems (e.g., cyclohexane over toluene) and irradiation duration can improve yields for benzo[c]chrysene analogs.

Data Summary of Key Reactions

StepReagents/ConditionsYield (%)Reference
Wittig Reaction1a , RCHO, DCM/50% NaOH, rt, 1–3 days94–99
PhotocyclizationI₂, 1,2-epoxybutane, UV, toluene, 11–40 h72–88
Oxidative EliminationH₂SO₄, t-BuOH/toluene, UV, 40–134 h49–72
KMnO₄ OxidationKMnO₄, acidic conditions30–50
Fischer EsterificationMeOH, H₂SO₄, reflux70–85

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